Iodophenpropit dihydrobromide

Descripción general

Descripción

El dihidrobromuro de iodofenpropit es un antagonista potente y selectivo del receptor de histamina H3. Tiene una alta afinidad por el receptor H3, con una constante de disociación (K_D) de aproximadamente 0.32 nM . Este compuesto se utiliza principalmente en investigación científica para estudiar el receptor de histamina H3 y su papel en diversos procesos fisiológicos y patológicos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del dihidrobromuro de iodofenpropit implica varios pasos, comenzando con la preparación de los compuestos intermedios. Los pasos clave incluyen la yodación de la fenilpropilamina y la posterior reacción con la isotiourea . Las condiciones de reacción generalmente implican el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones.

Métodos de Producción Industrial

La producción industrial del dihidrobromuro de iodofenpropit sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una pureza de ≥98% .

Análisis De Reacciones Químicas

Tipos de Reacciones

El dihidrobromuro de iodofenpropit experimenta diversas reacciones químicas, incluyendo:

Reacciones de Sustitución: El grupo yodofenilo puede participar en reacciones de sustitución nucleofílica.

Oxidación y Reducción: El compuesto puede experimentar reacciones de oxidación y reducción en condiciones específicas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran el dihidrobromuro de iodofenpropit incluyen agentes halogenantes, agentes reductores y disolventes como el DMSO . Las condiciones de reacción varían según el producto deseado e incluyen temperaturas y niveles de pH controlados.

Principales Productos Formados

Los principales productos formados a partir de las reacciones del dihidrobromuro de iodofenpropit dependen de las condiciones de reacción específicas. Por ejemplo, las reacciones de sustitución nucleofílica pueden conducir a la formación de varios derivados sustituidos .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Iodophenpropit dihydrobromide is primarily utilized in research settings due to its selective antagonism of the histamine H3 receptor. The following sections outline its key applications:

Neuroscience Research

- Role in Neurotransmission : this compound is instrumental in studying the role of histamine in the central nervous system. By blocking H3 receptors, it facilitates the release of neurotransmitters such as acetylcholine and norepinephrine, which are critical for cognitive functions and alertness.

- Behavioral Studies : Research has shown that this compound can influence behaviors related to anxiety and depression by modulating histaminergic signaling pathways.

Pharmacology

- Drug Development : this compound serves as a valuable tool in screening potential drugs targeting the H3 receptor. Its ability to enhance neurotransmitter release makes it a candidate for developing treatments for cognitive impairments, sleep disorders, and allergies .

- Therapeutic Insights : Studies indicate that H3 receptor antagonists like iodophenpropit may have therapeutic potential in conditions such as schizophrenia and attention deficit hyperactivity disorder .

Interaction Studies

- Neurotransmitter Interactions : The compound's interaction with other neurotransmitter systems has been explored, particularly its influence on serotonin and dopamine pathways through H3 receptor blockade. This interaction provides insights into its potential role in itch-related disorders, as it has been shown to induce scratching behavior in animal models .

Comparative Analysis with Other Compounds

The following table compares this compound with other notable histamine H3 receptor antagonists based on their affinity and unique features:

| Compound Name | Affinity (KD) | Unique Features |

|---|---|---|

| Iodophenpropit | 0.3 nM | Selective antagonist with significant biological activity |

| Clobenpropit | 0.5 nM | Broad spectrum activity across multiple receptor types |

| Pitolisant | 0.1 nM | Approved for narcolepsy treatment; dual mechanism |

| A-331440 | 0.4 nM | Selective for H3 receptors; studied for cognition enhancement |

Case Studies

Several studies have highlighted the applications of this compound:

- Gastroprotection Studies : Research demonstrated that H3-receptor antagonists like iodophenpropit inhibit protective mechanisms in gastric mucosa when exposed to harmful agents such as hydrochloric acid, showcasing its impact on gastrointestinal health .

- Behavioral Impact Studies : In animal models, iodophenpropit was shown to modulate behaviors associated with anxiety and depression, providing a basis for further exploration into its therapeutic applications in mental health disorders .

Mecanismo De Acción

El dihidrobromuro de iodofenpropit ejerce sus efectos uniéndose selectivamente al receptor de histamina H3, bloqueando así la actividad del receptor. Este antagonismo conduce a un aumento en la liberación de neurotransmisores como la histamina, la acetilcolina y la noradrenalina . Los objetivos moleculares y las vías involucradas incluyen la modulación de la liberación de neurotransmisores y la regulación de diversos procesos fisiológicos .

Comparación Con Compuestos Similares

Compuestos Similares

Algunos compuestos similares al dihidrobromuro de iodofenpropit incluyen:

- Tioperamida

- Clobenpropit

- Ciproxifán

Unicidad

El dihidrobromuro de iodofenpropit es único debido a su alta selectividad y afinidad por el receptor de histamina H3. En comparación con compuestos similares, tiene una constante de disociación más baja, lo que indica una unión más fuerte al receptor . Esto lo convierte en una herramienta valiosa en la investigación y en posibles aplicaciones terapéuticas.

Actividad Biológica

Iodophenpropit dihydrobromide is a potent and selective antagonist of the histamine H3 receptor, exhibiting high affinity with a dissociation constant () of approximately 0.3 nM. This compound is primarily utilized in research to explore the role of histamine in various physiological processes and potential therapeutic applications.

Chemical Structure and Properties

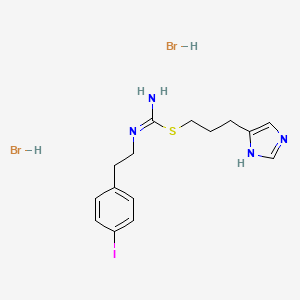

- Chemical Name : N-[2-(4-Iodophenyl)ethyl]-S-[3-(4(5)-imidazolyl)propyl]isothiourea dihydrobromide

- Molecular Weight : 576.13 g/mol

- Purity : ≥98% (HPLC)

Iodophenpropit functions by selectively blocking the H3 receptors, which are primarily located in the central nervous system (CNS) and peripheral tissues. These receptors play a crucial role in regulating neurotransmitter release, particularly histamine, thereby influencing various physiological responses including cognition, appetite regulation, and pain perception.

In Vitro Studies

- Binding Affinity : Research has demonstrated that iodophenpropit binds effectively to H3 receptors in rat brain tissues, confirming its role as a selective antagonist .

- Histamine Release : Studies indicate that iodophenpropit can modulate histamine release from mast cells, suggesting its potential in treating allergic responses .

In Vivo Studies

- Gastroprotective Effects : In animal models, iodophenpropit has been shown to inhibit the gastroprotective effects of other compounds like (R)α-MeHA, indicating its influence on gastric mucosa integrity .

- Behavioral Effects : The administration of iodophenpropit has been linked to alterations in behavioral responses related to anxiety and cognition, highlighting its potential applications in neuropsychiatric disorders .

Table 1: Summary of Key Findings on this compound

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Jansen et al., 1994 | Binding Affinity | Confirmed high affinity for H3 receptors in rat brain tissue. |

| Shahid et al., 2009 | Immunomodulation | Demonstrated modulation of immune responses via histamine pathways. |

| Menge et al., 1992 | Synthesis and Characterization | Developed a radiolabeled probe for tracking H3 receptor activity. |

Propiedades

IUPAC Name |

3-(1H-imidazol-5-yl)propyl N'-[2-(4-iodophenyl)ethyl]carbamimidothioate;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19IN4S.2BrH/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14;;/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSOGNBLIWPCMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Br2IN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.